molecular formula C14H20N2O4S B2901537 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903165-27-4

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2901537
CAS No.: 1903165-27-4
M. Wt: 312.38
InChI Key: MJMOPRGNIBWBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a chemical compound of significant interest in medicinal chemistry research, designed for the development of novel bioactive molecules. Its structure incorporates a piperazine moiety, a privileged scaffold frequently employed in the construction of compounds with diverse therapeutic activities . The piperazine ring is functionalized with a furan-2-carbonyl group, a key feature observed in other research compounds and salt forms studied for their potential biological applications . The presence of the 1lambda6-thiane-1,1-dione (sulfone) group introduces a distinct polarity and potential for specific molecular interactions, which can be leveraged to fine-tune the compound's physicochemical properties and binding affinity. Piperazine-based structures are extensively investigated and found in molecules with a range of pharmacological activities, serving as core structures in various therapeutic agents . The furan-2-carbonyl piperazine motif, in particular, has been utilized in the synthesis of complex molecules for research purposes, including those with potential as enzyme inhibitors . This compound is intended for research applications only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. Researchers can utilize it to explore new chemical space for various targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)16-7-5-15(6-8-16)12-3-10-21(18,19)11-4-12/h1-2,9,12H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMOPRGNIBWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Piperazine Ring: Piperazine is typically synthesized by the hydrogenation of pyrazine or through the reaction of ethylenediamine with dihaloalkanes.

    Preparation of the Thiopyran Ring: The thiopyran ring can be formed by the cyclization of thioethers with aldehydes or ketones.

    Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the thiopyran ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The final step involves coupling the furan, piperazine, and thiopyran rings through various condensation reactions, often using coupling agents like EDCI or DCC.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Derivatives with Furan Substituents

Compound 51 : 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one
  • Structure: A pyrimidinone core with a furan-piperazine substituent.
  • Properties : Yellow oil; synthesized via reflux in dioxane with triethylamine.
  • Key Difference: The pyrimidinone core contrasts with the thiane-dione group in the target compound, likely altering solubility and target affinity.
4-(4-Aminobenzoyl)piperazin-1-ylmethanone
  • Structure: Features an aminobenzoyl group instead of thiane-dione.
  • Synthesis : Derived from nitrobenzoyl chloride and 1-(2-furoyl)piperazine, followed by SnCl2 reduction .
4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate
  • Structure : A salt form with a 3,5-dinitrobenzoate counterion.
  • Properties : Crystallizes in a chair conformation with N–H⋯O hydrogen bonds; melting point 453–459 K .
  • Key Difference : The ionic nature increases solubility in polar solvents compared to the neutral thiane-dione derivative.

Thiane-1,1-dione Derivatives with Varied Substituents

4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride
  • Structure : Fluorinated methyl group on the thiane ring; dihydrochloride salt.
  • Properties : Enhanced water solubility due to the hydrochloride salt form.
  • Applications : Supplier data suggest use in pharmaceutical intermediates .
4-(Bromomethyl)-1lambda6-thiane-1,1-dione
  • Structure : Bromomethyl substituent on the thiane ring.
  • Properties : Reactive bromine atom facilitates further functionalization (e.g., nucleophilic substitution).
  • Synthetic Utility : Serves as a precursor for introducing thiane-dione moieties into complex molecules .
4-(2-Bromoethyl)-1lambda6-thiane-1,1-dione
  • Structure : Bromoethyl chain on the thiane ring.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Application Key Property
Target Compound Thiane-dione Furan-piperazine ~340 (estimated) Under investigation Sulfone-enhanced stability
Compound 51 Pyrimidinone Furan-piperazine, methyl groups ~330 (estimated) GPR55 antagonist Oil form; lower melting point
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Piperazine Aminobenzoyl, furan ~340 (estimated) Synthetic intermediate Amino group for H-bonding
4-Fluoro-4-[(piperazin-1-yl)methyl]-thiane-dione Thiane-dione Fluoromethyl, piperazine ~340 (estimated) Pharmaceutical intermediate High solubility (salt form)
4-(Bromomethyl)-thiane-dione Thiane-dione Bromomethyl 241.15 Synthetic precursor Reactive bromine for alkylation

Research Findings and Implications

  • Bioactivity : Piperazine-furan derivatives are frequently associated with receptor modulation (e.g., GPR55 antagonism in Compound 51) , while thiane-dione derivatives may exhibit enhanced metabolic stability due to sulfone groups.
  • Solubility : Salt forms (e.g., dihydrochloride in ) and ionic derivatives (e.g., 3,5-dinitrobenzoate in ) improve aqueous solubility, critical for drug delivery.
  • Synthetic Flexibility : Brominated thiane-dione analogs () serve as versatile intermediates for further functionalization, whereas the target compound’s furan-piperazine group may limit reactivity compared to halogenated analogs.

Biological Activity

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1λ^6-thiane-1,1-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiane derivatives, which are sulfur-containing heterocycles, and incorporates a piperazine moiety, known for its diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1λ^6-thiane-1,1-dione is C₁₃H₁₄N₄O₂S₂. Its structure includes a furan ring and a piperazine group, which contribute to its biological activity. The compound's melting point and solubility characteristics are yet to be experimentally determined but are critical for understanding its bioactivity and applications in drug development.

Biological Activity

Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects. The specific biological activities of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1λ^6-thiane-1,1-dione have not been extensively documented in literature; however, related compounds have shown significant promise.

The mechanism of action for this compound likely involves interaction with various biological targets. Studies suggest that piperazine derivatives can influence neurotransmitter systems, modulate ion channels, and interact with enzymes involved in metabolic pathways. The precise mechanism for 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1λ^6-thiane-1,1-dione remains to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity : A study on furan-containing piperazine derivatives demonstrated significant antimicrobial properties against various bacterial strains. The presence of the furan ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells .
  • Antitumor Properties : Compounds similar to 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1λ^6-thiane-1,1-dione have shown cytotoxic effects against cancer cell lines. For instance, piperazine derivatives have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Neuropharmacological Effects : Piperazine-based compounds have been investigated for their potential use in treating anxiety and depression. These compounds often act as serotonin receptor modulators, which could suggest a similar action for 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1λ^6-thiane-1,1-dione .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-Furan-2-carbonyl-piperazineAntimicrobial
Piperazine Derivative XCytotoxic in cancer cell lines
Piperazine-based Compound YNeuropharmacological effects

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione?

The synthesis involves multi-step reactions, including amide formation and carbonylation. Key steps include:

  • Amide coupling : Reacting furan-2-carbonyl chloride with piperazine derivatives under controlled temperatures (0–5°C) to avoid side reactions .
  • Sulfone formation : Introducing the thiane-1,1-dione moiety via oxidation or sulfonation, requiring inert atmospheres (e.g., nitrogen) to prevent decomposition .
  • Catalytic optimization : Use of triethylamine as a base and SnCl₂ for nitro-group reduction (if intermediates like nitrophenyl derivatives are involved) to enhance yield (65–80%) . Critical parameters: Solvent choice (DMF or dichloromethane), reaction time (12–24 hours), and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine-thiane connectivity .
  • X-ray crystallography : Resolves 3D conformation, particularly the chair conformation of the piperazine ring and sulfone group geometry (if single crystals are obtainable) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial assays should focus on target-agnostic screens:

  • Enzyme inhibition : Test against kinases or proteases due to structural similarity to piperazine-based inhibitors (IC₅₀ values in µM range) .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to identify growth inhibition (EC₅₀) .
  • Solubility and permeability : Measure log P (octanol-water) and aqueous solubility to prioritize analogs for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

  • Substituent variation : Replace the furan-2-carbonyl group with thiophene or pyridine analogs to modulate electron density and binding affinity .
  • Piperazine modification : Introduce fluorophenyl or benzyl groups to enhance lipophilicity and target engagement (e.g., serotonin receptors) .
  • Docking studies : Use AutoDock Vina to predict interactions with targets like PDE4 or HSP90, guided by crystallographic data of similar compounds .

Q. What methodologies address poor pharmacokinetic properties (e.g., metabolic instability)?

  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan ring oxidation). Stabilize via deuteration or fluorination .
  • Prodrug design : Mask polar groups (e.g., sulfone) with ester linkages to improve oral bioavailability .
  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction and adjust substituents for optimal free drug concentration .

Q. How can analytical methods resolve contradictions in purity or bioactivity data between batches?

  • HPLC-MS purity checks : Use C18 columns with UV/ELS detectors to quantify impurities (>98% purity threshold) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile groups (e.g., amide bonds) .
  • Biological replicate testing : Repeat assays in triplicate with independent synthetic batches to distinguish compound variability from experimental noise .

Q. What strategies are effective for modifying the thiane-1,1-dione moiety to enhance selectivity?

  • Sulfone replacement : Substitute with sulfonamide or sulfoxide groups to alter hydrogen-bonding capacity .
  • Ring expansion : Synthesize 1lambda6-azepane-1,1-dione analogs and compare target affinity using SPR or ITC .
  • Isotopic labeling : Introduce ³⁵S for tracking metabolic fate in vivo .

Q. How can target engagement be validated in cellular models?

  • Chemical proteomics : Use photoaffinity probes with biotin tags to pull down interacting proteins from lysates .
  • Knockout/knockdown models : CRISPR-Cas9 gene editing to confirm phenotype rescue in target-deficient cells .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding (ΔTₘ ≥ 2°C indicates interaction) .

Q. What computational tools predict off-target interactions or toxicity risks?

  • SwissADME/ProTox-II : Estimate ADMET properties and prioritize compounds with low hERG inhibition risk .
  • Molecular dynamics simulations : Analyze binding mode stability (RMSD < 2 Å over 100 ns) to exclude promiscuous binders .

Q. How should researchers address compound stability under physiological conditions?

  • pH-rate profiling : Measure degradation kinetics in buffers (pH 1–10) to identify optimal formulation pH .
  • Lyophilization : Stabilize hygroscopic compounds by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Light exposure tests : Use amber vials if UV-Vis spectra indicate photodegradation (λmax < 300 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.